molecular formula C12H12N4 B14115474 2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile

2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile

Cat. No.: B14115474
M. Wt: 212.25 g/mol
InChI Key: GZORTPUDCQBPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile is an organic compound that features a benzimidazole ring fused to an acrylonitrile moiety with a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile typically involves the condensation of 2-aminobenzimidazole with a suitable acrylonitrile derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The benzimidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.

    Substitution: The dimethylam

Biological Activity

2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a dimethylamino-acrylonitrile group. This unique structure is believed to confer specific biological properties that are currently under investigation.

The proposed mechanism of action for this compound involves:

  • Binding to Enzymes and Receptors: The compound may interact with various molecular targets, including enzymes and receptors, leading to alterations in cellular processes.
  • Inhibition of Tubulin Polymerization: Similar compounds have been shown to inhibit tubulin polymerization, particularly at the colchicine binding site, which is critical for mitotic spindle formation during cell division .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives:

  • In Vitro Studies: The compound has demonstrated significant cytotoxicity against various cancer cell lines, including leukemia (HL-60), non-small cell lung cancer (NCI-H522), and ovarian cancer (OVCAR-3). The growth inhibition concentration (GI50) values for some derivatives were reported as low as 0.0244 μM .
Cell LineGI50 (μM)TGI (μM)
HL-600.02440.0866
NCI-H5220.50.9
OVCAR-30.51.0

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Bacterial Inhibition: Compounds related to benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria . The structure's modifications can enhance activity against specific pathogens.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of benzimidazole derivatives and their biological activity has been extensively studied. Modifications at specific positions can lead to enhanced potency:

  • N-substituents: The introduction of various N-substituents on the benzimidazole ring has been correlated with increased antiproliferative activity. For instance, compounds with an N,N-diethylamino group showed improved activity compared to those with N,N-dimethyl groups .

Case Studies

  • Caspase Activation: Some derivatives have been identified as potential caspase-9 activators, suggesting a mechanism involving apoptosis induction in cancer cells .
  • Antiproliferative Studies: A comprehensive evaluation of benzimidazole-derived acrylonitriles indicated that certain structural modifications significantly enhance cytotoxic effects against cancer cell lines, with some compounds exhibiting up to tenfold greater potency than standard chemotherapeutics like cisplatin .
  • Inhibition of Kinases: Compounds derived from this class have also shown promise as inhibitors of kinases involved in tumor progression, further supporting their potential therapeutic applications .

Scientific Research Applications

The applications of 2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile in scientific research are highlighted by its presence in various biological and chemical studies. These applications span biomedical research, antibacterial assessments, and anticancer evaluations .

Scientific Research Applications
this compound derivatives have versatile applications in scientific research, particularly in biomedical areas. These compounds have been explored for their antibacterial, antiparasitic, and anticancer properties . The core applications are:

  • Antimicrobial Activity: Benzotriazole derivatives, related to benzimidazoles, have shown in vitro antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Specific compounds have demonstrated potent antimicrobial action, which is attributed to the presence of bulky hydrophobic groups .
  • Antiparasitic Effects: N-benzenesulfonylbenzotriazole derivatives exhibit in vitro growth inhibitory activity against epimastigotes and trypomastigotes, forms of parasites .
  • Anticancer Activity: Certain 3-aryl-2-(1H-benzimidazol-2-yl)acrylonitriles have been identified as potential caspase-3 and -9 activators, showing promise in cancer cell research . These compounds have undergone in vitro screening against a panel of approximately 60 human cancer cell lines, derived from various cancer types .

Detailed Research Findings

  • Anthelmintic and Antioxidant Properties:
    • Benzimidazolyl-2-hydrazones, closely related, have demonstrated anthelmintic activity against T. spiralis muscle larvae in in vitro experiments, along with moderate antiproliferative activity against MCF-7 breast cancer cells . These effects are linked to the compounds' ability to interfere with tubulin polymerization .
  • Cytotoxic Activity:
    • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides have been synthesized and evaluated for in vitro cytotoxic activity against cancer cell lines, including A549 (human non-small cell lung cancer) . One compound, 12h, exhibited potent cytotoxic activity against the non-small cell lung cancer cell line .
  • Antitumor Activity:
    • Indole-acrylonitrile derivatives were screened against approximately 60 cell lines from nine tumor types. Compounds 2l and 5a–d demonstrated significant growth inhibition against various cancer cell lines .
    • Table 1 summarizes the mean growth data for tested compounds, highlighting their most sensitive cell lines and growth inhibition percentages .

Table 1: Anticancer Activity Evaluation of Indole-Acrylonitrile Derivatives

CompoundMean GrowthMost Sensitive Cell LineGrowth Inhibition Percent (%GI) / Lethality
2a85.56T-47D (breast cancer)59.79
2b49.80MDA-MB-435 (melanoma)-5.10 (Lethality)
2c78.15K-562 (leukemia)72.20
2d30.17MDA-MB-435 (melanoma)-32.56 (Lethality)
2e54.83MDA-MB-435 (melanoma)-28.75 (Lethality)
2f66.94MDA-MB-435 (melanoma)87.84
2g93.62A549/ATCC (non-small cell lung)39.97
2h84.56CCRF-CEM (leukemia)-4.12 (Lethality)
2i84.18HOP-92 (non-small cell lung)46.93
2j93.18MCF7 (breast cancer)36.48
2k91.86CCRF-CEM (leukemia)-42.43 (Lethality)
2l26.05MDA-MB-435 (melanoma)-25.37 (Lethality)
2m53.62MDA-MB-435 (melanoma)98.20
2n73.11K-562 (leukemia)71.26
2o85.25T-47D (breast cancer)43.76
2p36.99MDA-MB-435 (melanoma)-18.97 (Lethality)
2q83.41MCF7 (breast cancer)79.89
2r88.94CCRF-CEM (leukemia)53.33
2s83.36T-47D (breast cancer)84.11
2t88.41SNB-75 (CNS cancer)56.11
2u92.81MCF7 (breast cancer)67.84
2v95.03SNB-75 (CNS cancer)46.36
2w91.64SNB-75 (CNS cancer)59.89
2x66.37MDA-MB-468 (breast cancer)-3.15 (Lethality)
390.03UO-31 (renal cancer)45.43
4a87.87CCRF-CEM (leukemia)-27.23 (Lethality)
4b94.94UO-31 (renal cancer)36.32
4c89.04CNB-75 (CNS cancer)60.83
5a32.33OVCAR-3 (ovarian cancer)-12.57 (Lethality)
5b24.19MDA-MB-435 (melanoma)-49.06 (Lethality)
5c25.80MDA-MB-435 (melanoma)-26.92 (Lethality)
5d25.56SK-MEL-5 (melanoma)-26.68 (Lethality)
6a81.55MDA-MB-435 (melanoma)90.31
6b33.80SNB-75 (CNS cancer)-6.19 (Lethality)
782.53MDA-MB-435 (melanoma)93.95

Case Studies
While specific case studies directly involving "this compound" are not explicitly detailed in the search results, the related benzimidazole derivatives provide a foundation for understanding its potential applications.

  • Iridium(III) Complexes: New iridium(III) compounds bearing 2-(1H-benzimidazol-2-yl)quinoline ligands induced apoptosis in both A549 and MCF-7 cell lines, suggesting potential in breast cancer treatment .

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C12H12N4/c1-16(2)8-9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8H,1-2H3,(H,14,15)

InChI Key

GZORTPUDCQBPOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C1=NC2=CC=CC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.